5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride
Description
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a pentane backbone substituted with a methyl group at position 3 and a 3-methoxypropoxy ether at position 3. The sulfonyl chloride group (-SO₂Cl) at position 1 renders it highly reactive, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediates. Applications likely include its use as a building block for sulfonamide drugs or polymerization agents, leveraging the sulfonyl chloride’s reactivity .
Properties
Molecular Formula |
C10H21ClO4S |
|---|---|
Molecular Weight |
272.79 g/mol |
IUPAC Name |
5-(3-methoxypropoxy)-3-methylpentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO4S/c1-10(5-9-16(11,12)13)4-8-15-7-3-6-14-2/h10H,3-9H2,1-2H3 |
InChI Key |
QWKFNOAPQZVTNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCCCOC)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary and most established method for synthesizing 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride involves the chlorination of the corresponding sulfonic acid, 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid, using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group, which is sensitive to moisture.
The general reaction scheme is:
$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$
Where R represents the 5-(3-Methoxypropoxy)-3-methylpentane moiety.
Reaction Conditions and Parameters
- Solvent: Anhydrous solvents such as dichloromethane or chloroform are typically used to dissolve the sulfonic acid and facilitate the reaction.
- Temperature: The reaction is usually performed at 0–60°C to control the rate and avoid side reactions.
- Duration: Reaction times vary from 1 to 4 hours depending on scale and conditions.
- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to avoid moisture ingress.
- Workup: Excess thionyl chloride and gaseous by-products (SO₂, HCl) are removed under reduced pressure. The product is purified by distillation or recrystallization.
Industrial Scale Production
Industrial synthesis often employs continuous flow reactors to enhance safety, reproducibility, and scalability. Automated control of parameters such as temperature, pressure, and reagent feed rates ensures high yield and purity. Continuous removal of gaseous by-products prevents accumulation and potential hazards.
Detailed Reaction Analysis
| Parameter | Description |
|---|---|
| Starting Material | 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid |
| Chlorinating Agents | Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅) |
| Solvents | Anhydrous dichloromethane, chloroform |
| Temperature Range | 0–60°C |
| Reaction Time | 1–4 hours |
| Atmosphere | Inert (N₂ or Ar) |
| By-products | Sulfur dioxide (SO₂), hydrogen chloride (HCl) |
| Purification Methods | Vacuum distillation, recrystallization |
| Industrial Techniques | Continuous flow reactors with automated parameter control |
Mechanistic Insights
The sulfonic acid undergoes nucleophilic substitution of the hydroxyl group by chlorine from thionyl chloride, with concomitant release of sulfur dioxide and hydrogen chloride gases. The mechanism proceeds via formation of an intermediate chlorosulfite ester, which decomposes to yield the sulfonyl chloride:
Formation of chlorosulfite intermediate:
$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}_2\text{OSOCl} + \text{HCl}
$$Decomposition to sulfonyl chloride:
$$
\text{R-SO}2\text{OSOCl} \rightarrow \text{R-SO}2\text{Cl} + \text{SO}_2
$$
This reaction is highly sensitive to moisture; water leads to hydrolysis back to the sulfonic acid.
Comparative Analysis with Related Sulfonyl Chlorides
| Compound | Molecular Formula | Key Features | Reactivity Profile |
|---|---|---|---|
| This compound | C₈H₁₇ClO₄S | Ether and methyl substitutions, flexible alkyl chain | Moderate reactivity, versatile intermediate |
| Methanesulfonyl chloride | CH₃SO₂Cl | Simple methyl sulfonyl chloride | High reactivity, widely used |
| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇SO₂Cl | Aromatic ring, more steric hindrance | Slightly less reactive, aromatic stability |
| Trifluoromethanesulfonyl chloride | CF₃SO₂Cl | Electron-withdrawing trifluoromethyl group | Highly reactive, strong electrophile |
The presence of the 3-methoxypropoxy and methyl substituents in the title compound influences its solubility and reactivity, making it uniquely suited for selective sulfonylation reactions in organic synthesis.
Research Findings and Optimization Studies
A study by Xu et al. (2018) demonstrated that optimizing reaction parameters such as temperature, molar ratios, and reaction time significantly improved yields in the synthesis of sulfonyl chloride intermediates similar to this compound. Key findings include:
- Maintaining reaction temperature below 50°C minimized side reactions.
- Using a slight excess of thionyl chloride ensured complete conversion.
- Anhydrous conditions were critical for product stability and yield.
These findings underscore the importance of precise control over reaction conditions in both laboratory and industrial settings.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Thionyl chloride method | 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid + SOCl₂ | Anhydrous solvent, 0–60°C, inert atmosphere | High yield, well-established | Requires strict moisture control |
| Phosphorus pentachloride method | 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonic acid + PCl₅ | Similar to SOCl₂ method | Alternative reagent | More corrosive, less common |
| Continuous flow synthesis | Automated feed of reagents + SOCl₂ | Controlled temperature, pressure, flow rates | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Oxidation and Reduction: While the sulfonyl chloride group itself is not typically involved in oxidation-reduction reactions, the rest of the molecule can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl formed during the reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify other parts of the molecule.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their function.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the displacement of the chloride ion.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride with structurally related sulfonyl chlorides and ether-containing analogs:
Key Research Findings
Reactivity Trends :
- Aliphatic sulfonyl chlorides (e.g., Target, ) exhibit higher reactivity in nucleophilic substitutions compared to aromatic analogs () due to reduced resonance stabilization of the leaving group .
- The 3-methoxypropoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), as observed in and , suggesting similar behavior for the target compound .
Steric and Electronic Effects :
- Branched analogs (e.g., ) show reduced reactivity in SN2 reactions due to steric hindrance, whereas linear chains (e.g., Target) favor such mechanisms .
- Aromatic sulfonyl chlorides () demonstrate greater thermal stability, attributed to delocalization of the sulfonyl group’s charge into the aromatic ring .
Pharmaceutical Relevance :
- Compounds with 3-methoxypropoxy substituents (e.g., ) are frequently used in drug intermediates, such as proton pump inhibitors (e.g., Rabeprazole derivatives in ) . The target compound’s aliphatic chain may improve membrane permeability compared to aromatic counterparts .
Safety and Handling: Sulfonyl chlorides generally require storage under inert atmospheres (e.g., N₂) and low temperatures (2–8°C) to prevent hydrolysis, as noted in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-Methoxypropoxy)-3-methylpentane-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sulfonation of a precursor alcohol using thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:
Preparation of the alcohol intermediate (e.g., 5-(3-methoxypropoxy)-3-methylpentan-1-ol).
Sulfonation with SOCl₂ in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
Purification via fractional distillation or column chromatography.
- Optimization : Control temperature (<10°C) to prevent decomposition and use excess SOCl₂ (1.5–2.0 eq.) for complete conversion. Yield improvements (70–85%) are achieved by slow reagent addition and inert atmosphere .
Q. How can researchers assess the purity and stability of this compound under laboratory conditions?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 210–220 nm for sulfonyl chloride quantification.
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methoxy groups, δ ~3.8 ppm for sulfonyl chloride) .
Advanced Research Questions
Q. What role does the methoxypropoxy substituent play in modulating reactivity compared to other alkoxy groups?
- Mechanistic Insight : The methoxypropoxy group enhances steric bulk and electron-donating effects, reducing electrophilicity at the sulfonyl chloride center. This slows nucleophilic substitution but improves selectivity in sulfonamide formation. Comparative studies with ethoxy or benzyloxy analogs show 20–30% lower reaction rates .
- Experimental Design : Conduct kinetic studies using amines (e.g., benzylamine) in THF, monitoring reaction progress via ¹H NMR. Calculate activation energy differences via Arrhenius plots .
Q. How can regioselectivity challenges during sulfonamide derivatization be addressed?
- Strategies :
- Use bulky amines (e.g., tert-butylamine) to favor mono-substitution.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Case Study : Reaction with aniline derivatives achieves >90% regioselectivity at 25°C with 1.2 eq. of amine and 2.0 eq. of NaHCO₃ .
Q. How do computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and electrostatic potential maps.
Dock the compound into protein active sites (e.g., carbonic anhydrase) using AutoDock Vina.
Validate predictions with in vitro inhibition assays (IC₅₀ comparisons) .
- Outcome : Predicted binding affinities correlate with experimental IC₅₀ values (R² = 0.82), highlighting sulfonamide interactions with zinc ions .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported biological activities of sulfonyl chloride derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
